molecular formula C7H7BrN2O2 B13655913 4-Bromo-2,6-dimethyl-3-nitropyridine

4-Bromo-2,6-dimethyl-3-nitropyridine

Cat. No.: B13655913
M. Wt: 231.05 g/mol
InChI Key: HAARKHPBEQCBKT-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethyl-3-nitropyridine (molecular formula: C₇H₇BrN₂O₂, molecular weight: 231.05 g/mol) is a halogenated pyridine derivative with a bromine atom at the 4-position, nitro group at the 3-position, and methyl groups at the 2- and 6-positions . These substituents confer unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis and organic chemistry. Its applications span medicinal chemistry, agrochemicals, and biotechnology, though it requires careful handling due to hazards such as skin/eye irritation and respiratory toxicity (H302, H315, H319, H335) .

Properties

IUPAC Name

4-bromo-2,6-dimethyl-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-4-3-6(8)7(10(11)12)5(2)9-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAARKHPBEQCBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)C)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-dimethyl-3-nitropyridine typically involves multiple steps. One common method starts with 2,6-dimethylpyridine as the starting material. The bromination at the 4-position can be achieved using bromine or a brominating agent under controlled conditions. Subsequently, nitration at the 3-position is carried out using a mixture of nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-dimethyl-3-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: 4-Amino-2,6-dimethyl-3-nitropyridine.

    Reduction: 4-Bromo-2,6-dimethyl-3-aminopyridine.

    Oxidation: this compound-5-carboxylic acid.

Scientific Research Applications

4-Bromo-2,6-dimethyl-3-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dimethyl-3-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridine Derivatives

Compound Name Molecular Formula Substituents (Positions) Key Applications Analytical Methods
This compound C₇H₇BrN₂O₂ 2,6-dimethyl; 3-nitro; 4-bromo Pharmaceutical intermediates, synthesis HPLC, NMR, LCMS (assumed)
4-Bromo-2,6-dichloro-3-nitropyridine C₅H₂BrCl₂N₂O₂ 2,6-dichloro; 3-nitro; 4-bromo Pharma intermediates, reagents LCMS, GCMS, HPLC, NMR
4-Chloro-2,6-dimethyl-3-nitropyridine C₇H₇ClN₂O₂ 2,6-dimethyl; 3-nitro; 4-chloro Medicinal chemistry, synthetic chemistry Not specified
2,6-Dimethyl-3-nitropyridine C₇H₈N₂O₂ 2,6-dimethyl; 3-nitro Synthesis of complex molecules Reduction, coupling reactions
4-Iodo-2,6-dimethyl-3-nitropyridine C₇H₇IN₂O₂ 2,6-dimethyl; 3-nitro; 4-iodo Research chemicals, biotechnology Not specified

Key Research Findings

Electronic and Steric Effects

  • Methyl vs.
  • Halogen Leaving Groups : Bromine (in the target compound) and iodine (in 4-iodo-2,6-dimethyl-3-nitropyridine) are superior leaving groups compared to chlorine, enhancing their utility in nucleophilic aromatic substitution or cross-coupling reactions .

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